tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate
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Overview
Description
tert-Butyl4-{4-[(Z)-N’-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tert-butyl group, and a benzoyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-{4-[(Z)-N’-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the tert-butyl group through a substitution reaction. The benzoyloxy moiety can be added via esterification or amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for mixing, heating, and cooling can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-{4-[(Z)-N’-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring or the benzoyloxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl4-{4-[(Z)-N’-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl4-{4-[(Z)-N’-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and benzoyloxy moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also affect cellular pathways by altering signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-{4-[(Z)-N’-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate is unique due to its specific structural features, such as the combination of the tert-butyl group, benzoyloxy moiety, and piperazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H36N4O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
tert-butyl 4-[4-[(E)-[(4-tert-butylbenzoyl)oxyhydrazinylidene]methyl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H36N4O4/c1-26(2,3)22-11-9-21(10-12-22)24(32)35-29-28-19-20-7-13-23(14-8-20)30-15-17-31(18-16-30)25(33)34-27(4,5)6/h7-14,19,29H,15-18H2,1-6H3/b28-19+ |
InChI Key |
RLOIVCSAUAIFPB-TURZUDJPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON/N=C/C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ONN=CC2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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